molecular formula C7H7NO3 B3417012 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid CAS No. 100960-03-0

2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid

Cat. No. B3417012
CAS RN: 100960-03-0
M. Wt: 153.14 g/mol
InChI Key: FYASBBZWSBMUNJ-UHFFFAOYSA-N
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Description

“2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid” is a chemical compound that is less studied but has been identified as an important cyclic derivative of pyridine. It is of interest as a complexating agent and in pharmaceuticals .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This method allows for the production of these derivatives, which are useful as drug precursors or perspective ligands .


Molecular Structure Analysis

The molecular structure of “2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid” is represented by the formula C7H7NO3 . The InChI Code for this compound is 1S/C8H9NO4/c10-7-3-6 (1-2-9-7)4-13-5-8 (11)12/h1-3H,4-5H2, (H,9,10) (H,11,12) and the InChI Key is AQOUKZUJYJAOQF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound “2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid” can react with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles can also be introduced in the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid” include a molecular weight of 183.16 . It is a powder at room temperature .

Scientific Research Applications

Antiepileptic Agent

Perampanel, a compound that contains the 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid moiety, is a novel, orally active, prospective antiepileptic agent . It has shown significant antiseizure activity in preclinical models .

AMPA Receptor Antagonist

Perampanel is also a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist . It has shown potent activity in an in vitro AMPA-induced Ca2+ influx assay and in an in vivo AMPA-induced seizure model .

Inhibitor of Protein Kinases

The compound has been used as an inhibitor of protein kinases. This application is particularly relevant in the field of cancer research, where protein kinases play a crucial role in cell signaling and growth.

Anticancer Agent

It has been found to be effective in inhibiting the growth of certain cancer cell lines. This suggests potential applications in the development of new anticancer therapies.

Formyl Peptide Receptor Agonist

The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety, which is structurally similar to 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid, is a structural unit of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis .

Adenosine A2B Receptor Antagonist

This compound is also a structural unit of adenosine A2B receptor antagonists . These antagonists have potential therapeutic applications in conditions like asthma, chronic obstructive pulmonary disease (COPD), cancer, and others .

Inhibitor of Monopolar Spindle 1 (MPS1) and Aurora Kinase

The compound is a structural unit of inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase . These inhibitors have potential applications in cancer therapy .

Antimicrobial and Cytotoxic Activities

Compounds containing the 2-oxo-1,2-dihydropyridine-3-carboxamide moiety have exhibited antimicrobial and cytotoxic activities . This suggests potential applications in the development of new antimicrobial agents and cancer therapies .

Safety and Hazards

The safety information for “2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-oxo-1H-pyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(10)4-5-2-1-3-8-7(5)11/h1-3H,4H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYASBBZWSBMUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280907
Record name 1,2-Dihydro-2-oxo-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid

CAS RN

100960-03-0
Record name 1,2-Dihydro-2-oxo-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100960-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-oxo-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxypyridin-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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